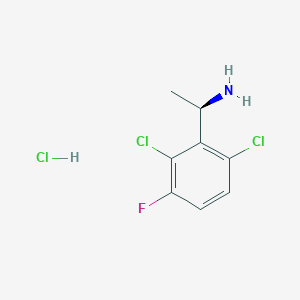

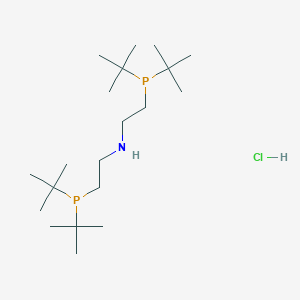

![molecular formula C7H7ClN2 B6591251 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine CAS No. 1338219-65-0](/img/structure/B6591251.png)

7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

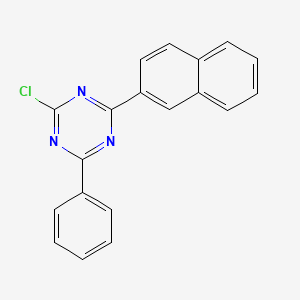

“7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1338219-65-0 . It has a molecular weight of 154.6 . The IUPAC name for this compound is 7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine .

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .Chemical Reactions Analysis

Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against various targets . For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 154.6 .科学的研究の応用

Synthesis of Derivatives and Building Blocks

- Building Blocks for Synthesis : The compound is used as a versatile building block in the synthesis of various derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine allow for the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement, which is significant in chemical synthesis (Figueroa‐Pérez et al., 2006).

- Synthesis of Arylmethyl Derivatives : Arylmethyl derivatives of pyrrolopyridine, such as 7-Arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones, are synthesized using this compound. These derivatives have potential applications in various chemical processes (Wang et al., 1998).

Biological and Medicinal Chemistry

- c-Met Inhibitors in Cancer Research : Derivatives of 1H-pyrrolo[2,3-b]pyridine, related to 7-Chloro-1H-pyrrolo[2,3-C]pyridine, are studied as c-Met inhibitors. These compounds have shown potential in cancer treatment, highlighting their importance in medicinal chemistry (Liu et al., 2016).

- Fungicidal Activity : Some derivatives of 7-azaindole, which can be synthesized from compounds like 7-Chloro-1H-pyrrolo[2,3-C]pyridine, exhibit fungicidal activity. This is particularly significant in agricultural chemistry and the development of new fungicides (Minakata et al., 1997).

Material Science and Electronics

- Semiconducting Materials : Nitrogen-embedded small molecules synthesized from derivatives of 7-Chloro-1H-pyrrolo[2,3-C]pyridine are studied for their optical, electrochemical, and carrier transport properties. These findings are relevant in the development of electronic materials (Zhou et al., 2019).

Chemical Properties and Reactivity

- Reactivity and Transformation : The compound's derivatives undergo various chemical reactions, leading to the formation of new heterocyclic systems. This is important for understanding the chemical properties and potential applications of these compounds (Azimov et al., 1982).

作用機序

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have been reported to inhibit protein kinases , suggesting that 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine might also interact with similar targets.

Mode of Action

Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound might interact with its targets (possibly protein kinases) and inhibit their activity .

Biochemical Pathways

If we consider the potential inhibition of protein kinases, this could affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

If we consider the potential inhibition of protein kinases, this could result in altered cell growth, differentiation, and apoptosis .

Safety and Hazards

将来の方向性

The future directions for the research and development of “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their therapeutic potential. For instance, they could be further investigated for their potential in treating immune diseases such as organ transplantation , or in cancer therapy by targeting FGFRs .

特性

IUPAC Name |

7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHRHVLBSXBIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)

![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)

![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)